BAY-545

Overview

Description

BAY-545 is a potent and selective antagonist of the adenosine A2B receptor. It is known for its high selectivity and efficacy in inhibiting the A2B adenosine receptor, which plays a crucial role in various physiological and pathological processes . The compound has shown promise in scientific research, particularly in the fields of respiratory diseases and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY-545 involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

BAY-545 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which retain the core structure but have different functional groups. These derivatives are often used to study the structure-activity relationship and optimize the compound’s properties .

Scientific Research Applications

BAY-545 has a wide range of scientific research applications, including:

Mechanism of Action

BAY-545 exerts its effects by selectively binding to and inhibiting the adenosine A2B receptor. This receptor is a G protein-coupled receptor that mediates various cellular responses to adenosine. By blocking the A2B receptor, this compound modulates signaling pathways involved in inflammation, fibrosis, and other physiological processes . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of inflammatory cytokine release .

Comparison with Similar Compounds

Similar Compounds

BAY-60-6583: Another selective adenosine A2B receptor antagonist with similar properties but different chemical structure.

PSB-603: A potent and selective adenosine A2B receptor antagonist with distinct pharmacological properties.

MRS-1754: A well-known adenosine A2B receptor antagonist used in various research studies.

Uniqueness of BAY-545

This compound stands out due to its high selectivity and potency for the adenosine A2B receptor. It has shown superior efficacy in preclinical studies, particularly in models of respiratory diseases and inflammation . Additionally, its unique chemical structure allows for the exploration of novel therapeutic applications and the development of new derivatives with improved properties .

Biological Activity

BAY-545 is a novel compound recognized for its potent and selective antagonistic activity against the A2B adenosine receptor. This receptor plays a significant role in various physiological and pathological processes, including inflammation, cancer progression, and metabolic disorders. The biological activity of this compound has been investigated through various studies, highlighting its potential therapeutic applications.

This compound is characterized by its selective inhibition of the A2B adenosine receptor, with an IC50 value of 59 nM, indicating strong binding affinity. It also exhibits varying inhibitory constants (Ki) for different species: 66 nM for human, 400 nM for mouse, and 280 nM for rat A2B receptors .

The mechanism by which this compound exerts its effects involves blocking the adenosine signaling pathway, which is crucial in mediating tumor growth and angiogenesis. By inhibiting the A2B receptor, this compound can potentially reduce tumor cell proliferation and enhance the efficacy of other anticancer therapies.

Antitumor Activity

In preclinical models, this compound has demonstrated significant antitumor activity. The compound was evaluated in various cancer cell lines where it inhibited cell proliferation effectively. For instance, studies have shown that this compound can suppress tumor growth in xenograft models of colon and breast cancer .

Inhibition of Angiogenesis

This compound's role in inhibiting angiogenesis was also highlighted in research. The compound significantly reduced microvessel density in tumor tissues, indicating its potential to disrupt the vascular supply necessary for tumor growth . This dual action—targeting both tumor cells and their blood supply—positions this compound as a promising candidate for cancer therapy.

Data Table: Biological Activity Summary

| Activity | IC50 (nM) | Target | Effect |

|---|---|---|---|

| A2B Adenosine Receptor | 59 | Human A2B | Antagonist |

| A2B Adenosine Receptor | 66 | Mouse A2B | Antagonist |

| A2B Adenosine Receptor | 400 | Rat A2B | Antagonist |

| Tumor Growth Inhibition | - | Various Cancer Xenografts | Significant reduction in tumor size |

| Angiogenesis Inhibition | - | Tumor Microvessels | Reduced microvessel density |

Case Studies and Research Findings

- Study on Colon Cancer : In a study involving colon cancer xenografts, this compound administration resulted in a marked decrease in tumor volume compared to controls. Immunohistochemical analysis revealed reduced phosphorylation of ERK1/2, corroborating the inhibition of the MAPK pathway .

- Breast Cancer Models : Another study focused on breast cancer models demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a multifaceted mechanism of action that could enhance therapeutic outcomes when combined with other treatments .

- Inflammation Models : Research has also explored the anti-inflammatory properties of this compound. In models of chronic inflammation, the compound showed promise in reducing inflammatory markers, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Properties

IUPAC Name |

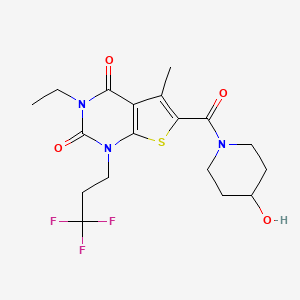

3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N3O4S/c1-3-23-14(26)12-10(2)13(15(27)22-7-4-11(25)5-8-22)29-16(12)24(17(23)28)9-6-18(19,20)21/h11,25H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYVAKNEYLJAPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N(C1=O)CCC(F)(F)F)SC(=C2C)C(=O)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.